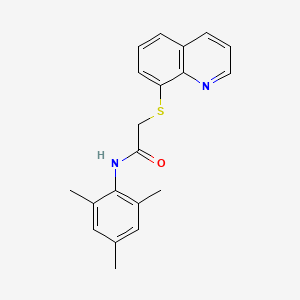
2-(quinolin-8-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-MESITYL-2-(8-QUINOLYLSULFANYL)ACETAMIDE is an organic compound with the molecular formula C20H20N2OS It is characterized by the presence of a mesityl group attached to a quinolinylsulfanyl moiety via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-MESITYL-2-(8-QUINOLYLSULFANYL)ACETAMIDE typically involves the reaction of mesityl chloride with 8-quinolinethiol in the presence of a base to form the mesityl-quinolinylsulfanyl intermediate. This intermediate is then reacted with acetamide under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for N-MESITYL-2-(8-QUINOLYLSULFANYL)ACETAMIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-MESITYL-2-(8-QUINOLYLSULFANYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the quinolinylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinolinylsulfanyl group.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified quinolinylsulfanyl derivatives.
Substitution: Halogenated or nitrated mesityl derivatives.
Scientific Research Applications
N-MESITYL-2-(8-QUINOLYLSULFANYL)ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-MESITYL-2-(8-QUINOLYLSULFANYL)ACETAMIDE exerts its effects involves interactions with specific molecular targets. The quinolinylsulfanyl group can interact with enzymes or receptors, modulating their activity. The mesityl group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-MESITYL-2-(8-QUINOLINYLOXY)ACETAMIDE: Similar structure but with an oxygen atom instead of sulfur.
N-MESITYL-2-(8-QUINOLINYLTHIO)ACETAMIDE: Similar structure with a thioether linkage.
Uniqueness
N-MESITYL-2-(8-QUINOLYLSULFANYL)ACETAMIDE is unique due to the presence of both mesityl and quinolinylsulfanyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H20N2OS |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2-quinolin-8-ylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C20H20N2OS/c1-13-10-14(2)19(15(3)11-13)22-18(23)12-24-17-8-4-6-16-7-5-9-21-20(16)17/h4-11H,12H2,1-3H3,(H,22,23) |
InChI Key |
WHYPUNIUUCUJQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CC=CC3=C2N=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















